molecular formula C11H5ClF2N2O3 B2504718 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine CAS No. 1225278-64-7

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Cat. No. B2504718
Key on ui cas rn: 1225278-64-7
M. Wt: 286.62
InChI Key: HVLWVQWJVRJRDF-UHFFFAOYSA-N
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Patent
US08637672B2

Procedure details

Sodium hydride (60% by weight in mineral oil) (3.08 g, 77 mmol) was placed in a 500 mL round bottom flask flushed with argon. DMF (140 mL) was added and the mixture was cooled in an ice bath. 2-Chloro-4-hydroxypyridine (7.68 g, 59.3 mmol) was then added slowly over 45 minutes. After addition of the hydroxypyridine was complete 2,4,5-trifluoronitrobenzene (10.5 g, 59.3 mmol) was added as a solution in DMF (29 mL). The mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was concentrated under reduced pressure to remove the majority of DMF in the mixture, and was then partitioned between ethyl acetate (300 mL) and 10% aqueous lithium chloride (150 mL). A precipitate formed which was removed via suction filtration and then the layers were separated. The organic layer was washed with additional 10% aqueous lithium chloride (2×150 mL), saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL). The organic layer was dried over magnesium sulfate and evaporated to yield a dark red solid which was purified by silica gel chromatography (10 to 30% ethyl acetate/hexane) to give 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (13.56 g, 80% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.45 (dd, 1H), 8.39 (d, 1H), 7.87 (dd, 1H), 7.39 (d, 1H), 7.24 (dd, 1H); MS (ESI) m/z: 287.0 (M+H+).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
reactant
Reaction Step Four
Name
Quantity
29 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][N:5]=1.OC1C=CC=CN=1.[F:18][C:19]1[CH:24]=[C:23](F)[C:22]([F:26])=[CH:21][C:20]=1[N+:27]([O-:29])=[O:28]>CN(C=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([O:10][C:23]2[CH:24]=[C:19]([F:18])[C:20]([N+:27]([O-:29])=[O:28])=[CH:21][C:22]=2[F:26])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CC=C1
Step Four
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Step Five
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
DMF (140 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the majority of DMF in the mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate (300 mL) and 10% aqueous lithium chloride (150 mL)
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
CUSTOM
Type
CUSTOM
Details
was removed via suction filtration
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with additional 10% aqueous lithium chloride (2×150 mL), saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a dark red solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (10 to 30% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 13.56 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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